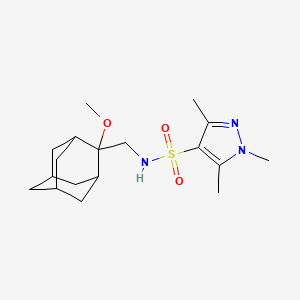

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

説明

BenchChem offers high-quality N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3S/c1-11-17(12(2)21(3)20-11)25(22,23)19-10-18(24-4)15-6-13-5-14(8-15)9-16(18)7-13/h13-16,19H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEXCKCRHUHPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class of sulfonamides. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves several steps:

- Formation of Pyrazole Derivative : The initial step includes the formation of a pyrazole ring through the condensation of appropriate aldehydes and hydrazines.

- Sulfonamide Coupling : The resultant pyrazole is then reacted with sulfonyl chlorides to form the sulfonamide linkage.

- Functionalization : The compound is functionalized with the adamantyl moiety to enhance its biological activity.

Biological Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has shown promise in various pharmacological contexts:

1. Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives possess significant antiproliferative effects against cancer cell lines. For instance:

- Cell Lines Tested : U937 cells were utilized to assess cytotoxicity using the CellTiter-Glo Luminescent cell viability assay.

- Findings : The compound exhibited low cytotoxicity while maintaining antiproliferative properties. Notably, it did not induce significant cell death in tested concentrations .

The mechanism by which these compounds exert their effects often involves:

- Inhibition of Protein Glycation : This property is crucial for preventing complications associated with diabetes and aging.

- Antioxidant Activity : Pyrazole derivatives have been noted for their capacity to scavenge free radicals and reduce oxidative stress .

Case Studies

Several studies highlight the biological efficacy of related compounds:

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives often involves coupling reactions under basic conditions. For example, a similar protocol uses KCO in DMF with alkyl/aryl halides to functionalize pyrazole-sulfonamide intermediates . Optimization may include adjusting stoichiometric ratios (e.g., 1.1 mmol RCHCl per 1 mmol substrate) and temperature (room temperature vs. reflux). Flow chemistry techniques, as demonstrated in flow-optimized syntheses, can enhance reproducibility and yield by enabling precise control over reaction parameters .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : Essential for verifying adamantane and pyrazole ring substitution patterns.

- Mass Spectrometry : Validates molecular weight and purity.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., 1R,3S,5r,7r configuration).

- HPLC : Assesses purity, especially for detecting byproducts from incomplete substitution .

Q. How does the adamantane moiety influence the compound’s physicochemical properties?

The rigid adamantane framework enhances thermal stability and lipophilicity, which can improve membrane permeability. Comparative studies with non-adamantane analogs (e.g., benzene-ring-containing sulfonamides) show reduced solubility in polar solvents, necessitating formulation adjustments for in vitro assays .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from minor structural variations. For example:

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- Molecular Dynamics Simulations : Predict conformational stability of the adamantane-pyrazole scaffold in target binding pockets.

- Free Energy Perturbation (FEP) : Quantifies energy changes from substituent modifications (e.g., methoxy vs. fluoro groups).

- ADMET Prediction : Prioritizes derivatives with optimal pharmacokinetic profiles .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

Q. How do structural modifications impact metabolic pathways in preclinical models?

Introducing electron-withdrawing groups (e.g., fluorine) on the pyrazole ring reduces CYP450-mediated metabolism. Compare microsomal stability assays of:

- Parent Compound : High clearance due to methoxyadamantane demethylation.

- Fluorinated Analog : Improved half-life via reduced oxidative metabolism .

Methodological Considerations

Q. What statistical frameworks are recommended for optimizing synthesis yields?

Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). Response surface methodology (RSM) can model nonlinear relationships and predict optimal conditions .

Q. How should researchers address batch-to-batch variability in biological assays?

- Standardize purification protocols (e.g., column chromatography with consistent solvent gradients).

- Use internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental variability .

Data Interpretation and Reporting

Q. What are best practices for reconciling conflicting crystallographic and spectroscopic data?

Cross-validate results using complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。